molecular formula C18H13Cl2N7O2 B4377934 N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377934
M. Wt: 430.2 g/mol
InChI Key: NAXFNKFTBCAHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, halogen substituents, and functional groups that contribute to its distinctive properties.

Preparation Methods

The synthesis of N3-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the tetrazole group: This step involves the reaction of an appropriate nitrile with sodium azide.

    Coupling reactions: The final step involves coupling the pyrazole and tetrazole intermediates with the dichlorohydroxyphenyl moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N3-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds, such as:

    N-(3,5-dichloro-4-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the tetrazole group, resulting in different chemical properties and reactivity.

    N-(3,5-dichloro-4-hydroxyphenyl)-1-[(5-methyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide: The presence of a methyl group instead of a phenyl group alters its interaction with molecular targets.

    N-(3,5-dichloro-4-hydroxyphenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxylic acid:

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N7O2/c19-13-8-12(9-14(20)16(13)28)21-18(29)15-6-7-26(23-15)10-27-24-17(22-25-27)11-4-2-1-3-5-11/h1-9,28H,10H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXFNKFTBCAHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=CC(=C(C(=C4)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(3,5-DICHLORO-4-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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